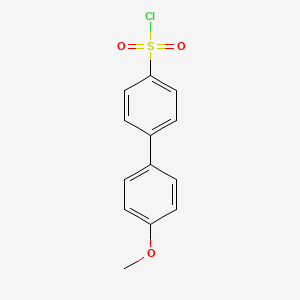

4'-Methoxybiphenyl-4-sulfonyl chloride

Description

The exact mass of the compound 4'-Methoxybiphenyl-4-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4'-Methoxybiphenyl-4-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Methoxybiphenyl-4-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methoxyphenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c1-17-12-6-2-10(3-7-12)11-4-8-13(9-5-11)18(14,15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWXJCPSCXFPJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383376 | |

| Record name | 4'-Methoxybiphenyl-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202752-04-3 | |

| Record name | 4'-Methoxybiphenyl-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-METHOXYBIPHENYL-4-SULFONYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Properties: Physicochemical and Spectroscopic Data

An In-depth Technical Guide to 4'-Methoxybiphenyl-4-sulfonyl chloride: Synthesis, Characterization, and Application

This guide provides an in-depth exploration of 4'-Methoxybiphenyl-4-sulfonyl chloride, a key intermediate for researchers and professionals in drug development and materials science. We will move beyond a simple recitation of facts to provide a framework for understanding its synthesis, reactivity, and practical application, grounded in established chemical principles. This document is structured to serve as a practical reference for laboratory work.

4'-Methoxybiphenyl-4-sulfonyl chloride, also known as 4-(4-methoxyphenyl)benzenesulfonyl chloride, is a bifunctional aromatic compound featuring a reactive sulfonyl chloride group and a methoxy-substituted biphenyl backbone.[1] These features make it a valuable building block for introducing the 4'-methoxybiphenylsulfonyl moiety into target molecules.[1]

Physical and Chemical Properties

The compound is typically supplied as a solid, ranging in color from light beige to off-white.[1] Proper storage in a cool, dry environment, away from moisture, is critical to prevent hydrolysis of the reactive sulfonyl chloride group.

| Property | Value | Source(s) |

| CAS Number | 202752-04-3 | [1] |

| Molecular Formula | C₁₃H₁₁ClO₃S | [1] |

| Molecular Weight | 282.75 g/mol | [1] |

| Appearance | Light beige to off-white solid/powder | [1] |

| Melting Point | 103-108 °C | |

| Synonyms | 4-(4-Methoxyphenyl)benzenesulfonyl chloride | [1] |

Spectroscopic Characterization (Predicted)

-

¹H Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The protons on the sulfonyl-bearing ring will be further downfield due to the strong electron-withdrawing effect of the -SO₂Cl group.

-

Predicted Signals:

-

~8.0-8.2 ppm (d, 2H): Protons ortho to the -SO₂Cl group.

-

~7.7-7.9 ppm (d, 2H): Protons meta to the -SO₂Cl group.

-

~7.6-7.8 ppm (d, 2H): Protons ortho to the methoxy-bearing ring.

-

~7.0-7.2 ppm (d, 2H): Protons meta to the methoxy-bearing ring (ortho to the methoxy group).

-

~3.9 ppm (s, 3H): Methoxy (-OCH₃) protons.

-

-

-

¹³C NMR: The carbon spectrum will reflect the electronic environment of each carbon atom. The carbon attached to the sulfur atom will be significantly deshielded.

-

Predicted Signals:

-

~160-162 ppm: Carbon bearing the -OCH₃ group.

-

~145-150 ppm: Carbon bearing the -SO₂Cl group.

-

~125-140 ppm: Other aromatic carbons.

-

~55-56 ppm: Methoxy (-OCH₃) carbon.

-

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. The most characteristic signals will be from the sulfonyl chloride and the ether linkage.

-

Characteristic Absorptions:

-

1370-1385 cm⁻¹ (strong): Asymmetric S=O stretching of the sulfonyl chloride.

-

1170-1190 cm⁻¹ (strong): Symmetric S=O stretching of the sulfonyl chloride.

-

1240-1260 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.

-

1020-1040 cm⁻¹ (medium): Symmetric C-O-C stretching of the aryl ether.

-

~3100 cm⁻¹ (weak): Aromatic C-H stretching.

-

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a clear molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, due to the ³⁷Cl isotope.

-

Expected Fragments (m/z):

-

282/284: Molecular ion peak [M]⁺.

-

247: Loss of chlorine radical [M-Cl]⁺.

-

183: Loss of SO₂Cl group [M-SO₂Cl]⁺, corresponding to the 4-methoxybiphenyl cation.

-

-

Synthesis and Purification Workflow

The synthesis of 4'-Methoxybiphenyl-4-sulfonyl chloride is most logically approached via a two-step process starting from commercially available 4-phenylphenol: 1) methylation of the phenol to form the precursor 4-methoxybiphenyl, and 2) electrophilic chlorosulfonation of the precursor.

The key to its reactivity profile is the electronic nature of the biphenyl system. The 4'-methoxy group is a strong electron-donating group (EDG) through resonance. This effect increases the electron density of the entire biphenyl system, making it more susceptible to electrophilic attack during the synthesis (chlorosulfonation step). While the EDG is on the distal ring, it still influences the reactivity of the sulfonyl chloride group in subsequent reactions, albeit to a lesser extent than substituents on the same ring. This enhanced reactivity makes it a valuable reagent for creating complex molecules, particularly in pharmaceutical development where the sulfonamide linkage is a crucial pharmacophore. [1]

Application in Sulfonamide Synthesis: A Practical Workflow

The primary application of 4'-Methoxybiphenyl-4-sulfonyl chloride is in the synthesis of N-substituted sulfonamides, a class of compounds with significant antibacterial and therapeutic properties. [1][4]

Protocol 3: Synthesis of a Representative Sulfonamide

This protocol details the reaction with a primary amine (benzylamine) in the presence of a base to neutralize the HCl byproduct.

Materials:

-

4'-Methoxybiphenyl-4-sulfonyl chloride (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM) (solvent)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: Dissolve 4'-Methoxybiphenyl-4-sulfonyl chloride in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Add the base (e.g., triethylamine).

-

Nucleophile Addition: In a separate flask, dissolve benzylamine in anhydrous DCM. Add this amine solution dropwise to the stirring sulfonyl chloride solution at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting sulfonyl chloride.

-

Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), water, saturated NaHCO₃ solution (to remove any residual acid), and finally with brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Safety and Handling

4'-Methoxybiphenyl-4-sulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

| Hazard Type | Description | Precautionary Measures |

| Corrosivity | Causes severe skin burns and eye damage. | Wear appropriate PPE: lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles/face shield. |

| Reactivity | Reacts with water, potentially liberating toxic gas (HCl). | Handle under an inert atmosphere (nitrogen or argon) and use anhydrous solvents. Store in a tightly sealed container in a desiccator. |

| Inhalation | Dust may be harmful if inhaled, causing respiratory tract irritation. | Handle in a well-ventilated chemical fume hood. Avoid creating dust. |

Handling: Use only in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. Avoid contact with skin, eyes, and clothing. Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from water and incompatible materials such as bases and alcohols. Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the water system.

Conclusion

4'-Methoxybiphenyl-4-sulfonyl chloride is a highly valuable and versatile reagent in modern organic synthesis. Its unique structure allows for the straightforward introduction of the 4'-methoxybiphenylsulfonyl group, a motif of interest in medicinal chemistry and materials science. By understanding the principles behind its synthesis, reactivity, and handling as detailed in this guide, researchers can effectively and safely leverage this compound to advance their scientific objectives.

References

Sources

Introduction: The Strategic Importance of a Versatile Building Block

An In-depth Technical Guide to 4'-Methoxybiphenyl-4-sulfonyl chloride: Structure, Synthesis, and Application in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, progress is often dictated by the tools available to construct complex molecular architectures. 4'-Methoxybiphenyl-4-sulfonyl chloride is not merely another chemical reagent; it is a highly strategic building block, engineered by its structure to facilitate the synthesis of novel therapeutic agents. Its biphenyl core provides a rigid, well-defined scaffold that is prevalent in many biologically active molecules, while the methoxy group offers electronic modulation and potential metabolic stability.[1] The true power of this molecule, however, lies in its sulfonyl chloride moiety (-SO₂Cl). This functional group is a potent electrophile, primed for reaction with a vast array of nucleophiles to form stable sulfonamide linkages—a cornerstone of modern pharmaceuticals.[1]

This guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond a simple datasheet. As a Senior Application Scientist, my objective is to provide a comprehensive understanding of 4'-Methoxybiphenyl-4-sulfonyl chloride, grounded in field-proven insights. We will explore its fundamental properties, delve into a robust synthesis protocol, and illuminate its application, explaining not just the what but the critical why behind its utility in the quest for new medicines.

Section 1: Core Molecular Structure and Physicochemical Properties

The compound's structure is key to its function. It consists of a biphenyl system where one phenyl ring is substituted with a methoxy group at the 4' position, and the other is substituted with a sulfonyl chloride group at the 4 position. This arrangement provides a balance of lipophilicity from the biphenyl core and polarity from the sulfonyl chloride and methoxy groups, influencing its solubility and interaction with biological targets.[2][3]

Caption: 2D structure of 4'-Methoxybiphenyl-4-sulfonyl chloride.

Physicochemical Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various authoritative sources. This data is essential for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 202752-04-3 | [1][4][5] |

| Molecular Formula | C₁₃H₁₁ClO₃S | [1][4][5] |

| Molecular Weight | 282.74 g/mol | [4][5] |

| Appearance | Light beige to off-white solid/powder | [1] |

| Melting Point | 101-108 °C | [4] |

| Purity | ≥90-96% (Assay dependent) | [1][4] |

| Solubility | Soluble in polar organic solvents; reacts with water | [2][6] |

| Storage Temperature | 0-8 °C, under inert gas, moisture sensitive | [1][7] |

Section 2: Synthesis and Purification Protocol

The synthesis of 4'-Methoxybiphenyl-4-sulfonyl chloride is a multi-step process that demands careful control of reaction conditions. The self-validating nature of this protocol lies in the purification and characterization at each key stage, ensuring the purity of the intermediate before proceeding.

Experimental Workflow Overview

Caption: Synthetic workflow for 4'-Methoxybiphenyl-4-sulfonyl chloride.

Step 1: Synthesis of 4-Chloro-4'-methoxybiphenyl (Intermediate)

The causality behind this first step is the robust and high-yielding nature of palladium-catalyzed cross-coupling reactions, specifically the Suzuki reaction, for forming C-C bonds between aryl halides and boronic acids. This method is highly reliable for constructing the biphenyl backbone.

Methodology:

-

Reactor Setup: To a dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-bromoanisole (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq).

-

Solvent and Base: Add a 2:1 mixture of toluene and water, followed by a base such as sodium carbonate (Na₂CO₃, 2.5 eq). The base is crucial for activating the boronic acid for transmetalation.

-

Reaction: Purge the system with nitrogen for 15 minutes. Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup and Purification: Cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield 4-chloro-4'-methoxybiphenyl as a white solid.

Step 2: Synthesis of 4'-Methoxybiphenyl-4-sulfonyl chloride (Final Product)

This step utilizes chlorosulfonic acid to directly introduce the -SO₂Cl group onto the electron-rich biphenyl system. The 4-position is targeted due to steric and electronic directing effects.

Methodology:

-

Reactor Setup: In a flask equipped with a dropping funnel and a gas trap (to neutralize the HCl byproduct), cool chlorosulfonic acid (ClSO₃H, 5.0 eq) to 0 °C in an ice bath. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water.[8]

-

Reactant Addition: Slowly add the purified 4-chloro-4'-methoxybiphenyl (1.0 eq) portion-wise to the stirred chlorosulfonic acid, ensuring the temperature remains below 5 °C. The choice to add the solid to the acid minimizes localized heating and side reactions.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Quenching and Isolation: The reaction is self-validating through its workup. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid and precipitates the water-insoluble product. The sulfonyl chloride is generally stable to cold water for the duration of the workup.

-

Purification: Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and then dry under vacuum. The crude 4'-Methoxybiphenyl-4-sulfonyl chloride can be used directly or recrystallized from a suitable solvent like a hexane/chloroform mixture to achieve high purity.[9]

Section 3: Key Applications in Medicinal Chemistry

The primary application of 4'-Methoxybiphenyl-4-sulfonyl chloride is as a precursor for sulfonamides.[1] The sulfonamide functional group is a privileged scaffold in drug design for several reasons:

-

Bioisostere: It can act as a bioisostere for carboxyl, carbonyl, or phosphate groups, mimicking their size and electronic properties while offering different chemical characteristics.[3]

-

Metabolic Stability: The sulfonyl group is structurally stable and can be introduced to block metabolically labile sites in a drug candidate, prolonging its duration of action.[3]

-

Hydrogen Bonding: The two oxygen atoms and the N-H proton (in primary/secondary sulfonamides) can act as hydrogen bond acceptors and donors, respectively. This allows for strong and specific binding interactions with target proteins, enhancing potency and selectivity.[3]

-

Modulation of Properties: Introduction of a sulfonamide group can modulate a molecule's solubility, polarity, and pharmacokinetic profile.[3]

General Reaction Pathway

The reaction of 4'-Methoxybiphenyl-4-sulfonyl chloride with a primary or secondary amine is a cornerstone of its utility. This nucleophilic substitution reaction is typically rapid and high-yielding.

Caption: General synthesis of sulfonamides from the title compound.

This straightforward coupling allows medicinal chemists to rapidly synthesize libraries of compounds by varying the amine component, enabling efficient structure-activity relationship (SAR) studies.[10]

Section 4: Spectroscopic Characterization

Authenticating the structure and purity of the synthesized compound is paramount. Below are the expected spectroscopic signatures for 4'-Methoxybiphenyl-4-sulfonyl chloride.

-

¹H NMR: The proton NMR spectrum will be complex due to the two substituted benzene rings. Key expected signals include:

-

A singlet around 3.85 ppm corresponding to the three protons of the methoxy (-OCH₃) group.[11]

-

Multiple doublets and triplets in the aromatic region (approx. 6.9-8.0 ppm). The protons on the methoxy-substituted ring will be more upfield compared to those on the sulfonyl chloride-substituted ring, which is electron-withdrawing.

-

-

¹³C NMR: The carbon spectrum will show distinct signals for all 13 carbons. The methoxy carbon will appear around 55 ppm. The aromatic carbons will be in the 115-150 ppm range, with the carbon attached to the sulfur atom being significantly downfield.

-

IR Spectroscopy: Infrared spectroscopy is excellent for identifying key functional groups.

-

Strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl chloride group will appear around 1370 cm⁻¹ and 1180 cm⁻¹, respectively.[12]

-

C-O stretching for the methoxy group will be visible around 1250 cm⁻¹.

-

Aromatic C=C stretching bands will be present in the 1600-1450 cm⁻¹ region.

-

Section 5: Handling, Storage, and Safety

Scientific integrity demands a rigorous approach to safety. 4'-Methoxybiphenyl-4-sulfonyl chloride is a corrosive and water-reactive compound.

-

Hazards: The compound is classified as causing severe skin burns and eye damage (H314).[4] Contact with water or moisture can liberate toxic hydrogen chloride gas (EUH014, EUH029).[4][8][13]

-

Handling: Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[8][13][14] Avoid creating dust. All equipment must be dry.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[1][13] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 0-8 °C to prevent degradation from moisture.[1][7]

-

Spill & Disposal: In case of a spill, do not use water. Use dry cleanup procedures.[14] Dispose of the chemical and its container at an approved waste disposal plant.[8]

Conclusion

4'-Methoxybiphenyl-4-sulfonyl chloride represents a powerful and versatile tool for the modern drug discovery professional. Its well-defined structure, coupled with the highly reactive sulfonyl chloride handle, provides a reliable and efficient route to complex sulfonamides and other sulfur-containing molecules. By understanding its physicochemical properties, mastering its synthesis, and appreciating the strategic value of the sulfonamide linkage, researchers can effectively leverage this compound to accelerate the development of new and innovative therapeutic agents.

References

-

4-Methoxybenzenesulfonyl chloride. Solubility of Things. [Link]

-

Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. ResearchGate. [Link]

-

Application of Sulfonyl in Drug Design. ResearchGate. [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

-

4-Methoxybiphenyl. PubChem. [Link]

-

4-methoxy benzene sulfonyl chloride. PharmaCompass. [Link]

-

SAFETY DATA SHEET - 3'-Methoxybiphenyl-4-sulfonyl chloride. Fisher Scientific. [Link]

-

Benzenesulfonyl chloride, 4-methoxy-. NIST WebBook. [Link]

-

Synthesis of 4-methoxybiphenyl. PrepChem.com. [Link]

-

Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry. [Link]

- Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

-

What is the use of sulfonyl chloride?. Quora. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Cureus. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. 4′-甲氧基联苯-4-磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4′-甲氧基联苯-4-磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 4-Methoxybenzenesulfonyl Chloride | 98-68-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. rsc.org [rsc.org]

- 10. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Benzenesulfonyl chloride, 4-methoxy- [webbook.nist.gov]

- 13. fishersci.no [fishersci.no]

- 14. datasheets.scbt.com [datasheets.scbt.com]

4'-Methoxybiphenyl-4-sulfonyl chloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 4'-Methoxybiphenyl-4-sulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4'-Methoxybiphenyl-4-sulfonyl chloride, a key intermediate in the development of pharmaceuticals and advanced materials.[1] We present two robust, field-proven synthetic routes, commencing from readily available precursors. The first pathway details the direct chlorosulfonation of 4-methoxybiphenyl, while the second explores a multi-step sequence involving nitration, reduction, and a subsequent Sandmeyer reaction. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations that govern each step. Our focus is on providing a self-validating system of protocols, grounded in established chemical literature, to ensure reproducibility and success.

Introduction: The Significance of 4'-Methoxybiphenyl-4-sulfonyl chloride

4'-Methoxybiphenyl-4-sulfonyl chloride is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a methoxy-substituted biphenyl backbone and a reactive sulfonyl chloride moiety, makes it an ideal building block for introducing the 4'-methoxybiphenyl-4-sulfonyl group into target molecules. This is particularly valuable in the synthesis of novel sulfonamides, a class of compounds with a storied history and continued importance in the development of antibiotics and other therapeutic agents.[1] The biphenyl core provides a rigid scaffold that can be tailored for specific binding interactions within biological targets, while the methoxy group can influence solubility and metabolic stability. The strategic importance of this intermediate necessitates reliable and well-understood synthetic routes.

Strategic Overview: Two Convergent Pathways

The synthesis of 4'-Methoxybiphenyl-4-sulfonyl chloride can be approached via two primary strategies, each with distinct advantages and considerations. Both pathways begin with the synthesis of the core biphenyl structure.

-

Pathway A: Direct Chlorosulfonation. This is the most direct route, involving a one-step electrophilic aromatic substitution on the pre-formed 4-methoxybiphenyl backbone. Its efficiency is contingent on controlling the regioselectivity of the sulfonation reaction.

-

Pathway B: Functional Group Interconversion via a Sandmeyer Reaction. This is a longer but potentially more controlled route. It involves installing a nitro group at the target position, reducing it to an amine, and then converting the amine to the desired sulfonyl chloride via a diazonium salt intermediate.

Below is a logical diagram illustrating the strategic divergence of these two pathways from a common precursor.

Caption: Divergent synthetic strategies to the target compound.

Synthesis of the Core Precursor: 4-Methoxybiphenyl

A reliable supply of the 4-methoxybiphenyl precursor is paramount. Two highly effective methods are presented: a classical Williamson ether synthesis and a modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Method 1: Williamson Ether Synthesis from p-Phenylphenol

This method is a cost-effective route if p-phenylphenol is readily available. The reaction proceeds by deprotonating the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then attacks an electrophilic methylating agent.

Protocol: [2]

-

To a flask containing methanol (200 mL) and water (20 mL), add p-phenylphenol (38 g) and sodium hydroxide (9 g).

-

Heat the mixture with stirring. At 50°C, begin the dropwise addition of dimethyl sulfate (28 g).

-

After one hour, add 10 M sodium hydroxide solution (20 mL) and continue stirring for an additional 2 hours.

-

Cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the crystals by filtration, wash thoroughly with water and then with cold methanol to remove unreacted starting materials and byproducts.

-

Dry the product to obtain 4-methoxybiphenyl.

Method 2: Suzuki-Miyaura Cross-Coupling

This powerful C-C bond-forming reaction offers a versatile route, coupling an aryl halide with an arylboronic acid. It is particularly useful for creating diverse biphenyl analogues.[3]

Protocol:

-

In a reaction vessel, combine 4-bromoanisole (1.5 mmol), phenylboronic acid (1.0 mmol), and a base such as K₂CO₃ or NaOH (2 mmol).

-

Add the solvent system, typically a mixture of ethanol and water.[3]

-

De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add a palladium catalyst, such as Pd/MN100 (0.5 to 1.5 mol%).[3]

-

Heat the reaction mixture to 50-75°C and stir for 10 minutes to 1 hour, monitoring by TLC or GC-MS for completion.[3]

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Pathway A: Direct Chlorosulfonation of 4-Methoxybiphenyl

This pathway is the most atom-economical route to the target compound. The reaction is an electrophilic aromatic substitution where chlorosulfonic acid serves as the source of the electrophile, chlorosulfonium ion (ClSO₂⁺).

Mechanistic Principles and Regioselectivity

The key to this synthesis is controlling the position of sulfonation. The 4-methoxybiphenyl system has two phenyl rings. The methoxy group (-OCH₃) on Ring A is a strong activating, ortho, para-directing group. The phenyl group on Ring B is a weaker activating, ortho, para-directing group. Therefore, electrophilic attack is most likely to occur at the positions para to the directing groups.

-

Attack on Ring A (Methoxy-substituted ring): The para position is already occupied by the phenyl group. The ortho positions are sterically hindered.

-

Attack on Ring B (Unsubstituted ring): The para position (C4) is the most electronically activated and sterically accessible position on this ring.

Consequently, the major product is expected to be 4'-Methoxybiphenyl-4-sulfonyl chloride. A common side reaction in chlorosulfonations is the formation of a diaryl sulfone, where a molecule of the product reacts with another molecule of the starting material.[4] Using a molar excess of chlorosulfonic acid and maintaining low temperatures can help to minimize this.

Caption: Mechanism of direct chlorosulfonation.

Experimental Protocol

Caution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize HCl gas), place 4-methoxybiphenyl (1 equivalent).

-

Cool the flask in an ice-salt bath to 0 to -5°C.

-

Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5°C. Vigorous evolution of HCl gas will be observed.

-

After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours.

-

Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This step must be performed with extreme caution due to the exothermic reaction of excess chlorosulfonic acid with water.

-

The solid product will precipitate. Collect the crude solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like a hexane/chloroform mixture.

Data Summary (Pathway A)

| Parameter | Value | Source/Justification |

| Starting Material | 4-Methoxybiphenyl | - |

| Reagent | Chlorosulfonic Acid | [5] |

| Stoichiometry | 1 : 3-4 | Excess reagent drives reaction to completion. |

| Temperature | 0-5 °C | Minimizes sulfone byproduct formation.[5] |

| Reaction Time | 1-2 hours | Typical for aromatic chlorosulfonations. |

| Typical Yield | 60-75% | Estimated based on similar reactions. |

| Purity (crude) | ~90% | Main impurity is likely the sulfone. |

Pathway B: Synthesis via Sandmeyer Reaction

This pathway offers greater control over regioselectivity by installing a functional group handle (-NO₂) that is then converted to the target sulfonyl chloride.

Step 1: Nitration of 4-Methoxybiphenyl

The first step is an electrophilic aromatic substitution to install a nitro group at the 4-position of the unsubstituted ring. The same directing group principles as in chlorosulfonation apply, leading to high regioselectivity for the 4-nitro product.

Protocol:

-

Dissolve 4-methoxybiphenyl (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Cool the solution to 0-10°C in an ice bath.

-

Prepare a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid) and add it dropwise to the biphenyl solution, maintaining the low temperature.

-

After addition, stir the reaction for 1-3 hours, allowing it to slowly warm to room temperature.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry. Recrystallize from ethanol or a similar solvent to yield pure 4'-methoxy-4-nitrobiphenyl.

Step 2: Reduction to 4'-Methoxy-[1,1'-biphenyl]-4-amine

The nitro group is readily reduced to an amine using standard methods, such as catalytic hydrogenation or metal-acid reduction.

Protocol (Catalytic Hydrogenation):

-

Charge a hydrogenation vessel with 4'-methoxy-4-nitrobiphenyl (1 equivalent), a solvent like ethanol or ethyl acetate, and a catalyst (e.g., 5-10% Pd/C).

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi).

-

Shake or stir the mixture at room temperature until hydrogen uptake ceases (typically 2-6 hours).

-

Carefully vent the vessel and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4'-Methoxy-[1,1'-biphenyl]-4-amine, which can often be used in the next step without further purification.

Step 3: Sandmeyer Chlorosulfonylation

This classical reaction converts an arylamine into an aryl sulfonyl chloride.[6] The amine is first converted to a highly reactive diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride.

Caption: Workflow for the Sandmeyer reaction sequence.

Protocol: [6]

-

Suspend 4'-Methoxy-[1,1'-biphenyl]-4-amine (1 equivalent) in aqueous HCl at 0-5°C.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5°C to form the diazonium salt solution.

-

In a separate flask, prepare a solution of sulfur dioxide in a solvent like acetic acid, and add a catalytic amount of copper(I) chloride.

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl mixture. Nitrogen gas will evolve.

-

After the addition is complete, stir for an additional hour.

-

Extract the product into a water-immiscible solvent like dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude sulfonyl chloride.

-

Purify by recrystallization.[7] Note that aryl sulfonyl chlorides can be sensitive to hydrolysis and may be unstable on silica gel.[8]

Data Summary (Pathway B)

| Parameter | Step 1: Nitration | Step 2: Reduction | Step 3: Sandmeyer |

| Key Reagents | HNO₃/H₂SO₄ | H₂, Pd/C | NaNO₂, HCl, SO₂, CuCl |

| Temperature | 0-10 °C | Room Temp. | 0-5 °C |

| Typical Yield | 85-95% | >95% | 50-70% |

| Key Challenge | Controlling exotherm | Catalyst handling | Stability of diazonium salt |

Comparative Analysis and Conclusion

Both pathways present viable methods for the synthesis of 4'-Methoxybiphenyl-4-sulfonyl chloride.

-

Pathway A (Direct Chlorosulfonation) is advantageous due to its directness and fewer steps, making it potentially more suitable for large-scale production. However, it requires careful control of reaction conditions to maximize the yield of the desired regioisomer and minimize sulfone formation.

-

Pathway B (Sandmeyer Route) , while longer, offers unambiguous regiochemical control. The outcome is determined by the initial nitration step, which is highly selective. This pathway may be preferred for smaller-scale, research-oriented syntheses where absolute purity and isomer control are critical. The challenges lie in handling potentially unstable diazonium intermediates and the multi-step nature of the sequence.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as scale, available starting materials, purity requirements, and process safety considerations. This guide provides the foundational knowledge and detailed protocols to enable success via either strategic approach.

References

- EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google P

-

R.J.W. Cremlyn, Chlorosulfonic Acid: A Versatile Reagent, The Royal Society of Chemistry, 2002. [Link]

- US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols - Google P

- RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google P

-

PubChem Compound Summary for CID 11943, 4-Methoxybiphenyl. [Link]

-

Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

4'-Methoxy-biphenyl-4-sulfonyl chloride - Chem-Impex. [Link]

-

Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides - Organic Chemistry Portal. [Link]

-

Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. [Link]

-

Synthesis of 4-methoxybiphenyl - PrepChem.com. [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. [Link]

-

4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. [Link]

- US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google P

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate. [Link]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC - NIH. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. prepchem.com [prepchem.com]

- 3. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]

- 4. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]

- 5. api.pageplace.de [api.pageplace.de]

- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

4-(4-methoxyphenyl)benzenesulfonyl chloride safety data sheet

Technical Guide: 4-(4-Methoxyphenyl)benzenesulfonyl Chloride Advanced Handling, Safety, and Synthetic Application Protocols

Part 1: Executive Summary & Chemical Identity

Compound: 4-(4-methoxyphenyl)benzenesulfonyl chloride Synonyms: 4'-Methoxy[1,1'-biphenyl]-4-sulfonyl chloride; 4'-Methoxybiphenyl-4-sulfonyl chloride. CAS Number: 202752-04-3 Molecular Formula: C₁₃H₁₁ClO₃S Molecular Weight: 282.74 g/mol

Operational Context: This compound is a specialized electrophilic building block used primarily in the synthesis of biaryl sulfonamides , a scaffold critical in the development of Matrix Metalloproteinase (MMP) inhibitors and COX-2 inhibitors. Unlike simple benzenesulfonyl chlorides, the biphenyl core confers significant lipophilicity and rigid steric bulk, altering both its solubility profile and its interaction with biological targets.

Critical Safety Distinction: WARNING: This compound is frequently confused with 4-methoxybenzenesulfonyl chloride (CAS 98-68-0). The addition of the second phenyl ring significantly changes its physical properties (solid vs. liquid/low-melting solid) and safety classification. This guide specifically addresses the biphenyl derivative (CAS 202752-04-3) , which is classified as a Water-Reactive Solid (Class 4.3) and Corrosive (Class 8) .

Part 2: Physicochemical Profile & Stability

| Property | Data | Operational Implication |

| Physical State | Solid (Crystalline powder) | Lower vapor pressure than liquid sulfonyl chlorides, reducing inhalation risk but increasing dust hazard. |

| Melting Point | 104 – 109 °C | Stable solid at room temperature; easy to weigh but requires slow heating if melt-processing is needed. |

| Solubility | DCM, THF, EtOAc, Toluene | Hydrolyzes in water. Must be dissolved in anhydrous organic solvents for reactions. |

| Reactivity | Electrophilic, Water-Sensitive | Reacts violently with nucleophiles (amines, alcohols) and water. |

| Storage | Inert Gas (Ar/N₂), 2–8 °C | Moisture sensitivity requires storage in a desiccator or glovebox environment. |

Part 3: Hazard Identification & Mechanistic Safety

The Hydrolysis Hazard Mechanism

Safety protocols for this compound are dictated by its electrophilic sulfur center. Upon contact with moisture (even humid air), the chloride leaving group is displaced by water.

Reaction:

Causality of Hazard:

-

HCl Evolution: The rapid release of hydrogen chloride gas causes immediate respiratory irritation and corrosion of metal equipment.

-

Sulfonic Acid Formation: The byproduct is a strong acid, causing severe skin burns indistinguishable from mineral acid burns.

-

Exotherm: The hydrolysis is exothermic; in a closed container, this can lead to pressure buildup and rupture.

GHS Classification & PPE Standards

-

Signal Word: DANGER

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[1]

-

H261: In contact with water releases flammable gases (Note: While primarily HCl is evolved, Class 4.3 labeling often includes this due to potential secondary reactions with metals).

-

EUH014: Reacts violently with water.

-

Mandatory PPE:

-

Respiratory: NIOSH-approved N95 (for dust) or P100 respirator if handling open powder outside a fume hood.

-

Skin: Double-gloving recommended. Nitrile (0.11 mm) is sufficient for splash protection; Laminate film (Silver Shield) is required for prolonged handling or spill cleanup.

-

Eyes: Chemical splash goggles + Face shield. Safety glasses are insufficient due to the corrosive dust risk.

Part 4: Visualization of Safety & Reactivity

Diagram 1: Reactivity & Hydrolysis Pathway

This diagram illustrates the electrophilic nature of the sulfonyl chloride and the competing pathways between productive synthesis (Sulfonamide) and destructive hydrolysis (Acid/HCl).

Caption: Competitive pathways: Moisture leads to hazardous HCl evolution (Red), while anhydrous amines yield the target sulfonamide (Green).

Part 5: Standard Operating Procedure (SOP)

Protocol: Synthesis of Biaryl Sulfonamides

Objective: Coupling 4-(4-methoxyphenyl)benzenesulfonyl chloride with a primary amine.

Reagents:

-

Sulfonyl Chloride (1.0 equiv)[2]

-

Primary Amine (1.1 equiv)

-

Triethylamine (Et₃N) or Pyridine (2.0 equiv) – Acts as HCl scavenger.

-

Dichloromethane (DCM), Anhydrous.[2]

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere):

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen or Argon.

-

Why: Eliminates atmospheric moisture to prevent hydrolysis of the sulfonyl chloride.

-

-

Solubilization:

-

Dissolve the amine (1.1 equiv) and Et₃N (2.0 equiv) in anhydrous DCM.

-

Cool the mixture to 0 °C using an ice bath.

-

Why: The reaction is exothermic. Cooling controls the rate and prevents side reactions.

-

-

Addition:

-

Dissolve 4-(4-methoxyphenyl)benzenesulfonyl chloride in a minimal amount of anhydrous DCM in a separate vial.

-

Add this solution dropwise to the amine mixture over 10–15 minutes.

-

Self-Validating Step: Observe for white fumes (HCl). If fumes appear, the system is not sealed properly, or the base is insufficient.

-

-

Reaction & Monitoring:

-

Allow to warm to room temperature.[2] Stir for 2–4 hours.

-

Monitor via TLC (Hexane/EtOAc 7:3). The sulfonyl chloride spot (high Rf) should disappear.

-

-

Quenching & Workup:

-

CRITICAL: Quench by adding saturated aqueous NaHCO₃.

-

Why: Neutralizes any remaining HCl and hydrolyzes unreacted sulfonyl chloride safely in a biphasic system.

-

Extract with DCM, wash with 1M HCl (to remove excess amine/pyridine), then Brine.[2] Dry over MgSO₄.

-

Diagram 2: Handling Decision Tree

Caption: Decision logic for selecting engineering controls based on scale. Large scale requires strict inert atmosphere.

Part 6: Emergency Response & Waste Disposal

Spill Management:

-

Evacuate: Clear the immediate area.

-

PPE: Don full PPE including respiratory protection (acid gas cartridge).

-

Neutralization: Do NOT use water.[3][4] Cover the spill with dry lime, sand, or soda ash (sodium carbonate).

-

Cleanup: Sweep up the solid/absorbent mixture carefully to avoid dust generation.[3] Place in a chemical waste container loosely capped (to allow potential gas to escape).

Waste Disposal:

-

Dissolve the waste material in a combustible solvent (e.g., acetone).

-

Add slowly to a dilute alkaline solution (NaOH) to hydrolyze the chloride.

-

Dispose of as Halogenated Organic Waste .

References

-

PubChem. (2025).[1] Compound Summary: 4'-Methoxy[1,1'-biphenyl]-4-sulfonyl chloride.[3] National Library of Medicine. Retrieved from [Link]

-

United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). UN3131 Designation. Retrieved from [Link]

Sources

Technical Guide: Stability, Storage, and Handling of 4'-Methoxybiphenyl-4-sulfonyl Chloride

CAS Registry Number: 202752-04-3

Molecular Formula:

Executive Summary

4'-Methoxybiphenyl-4-sulfonyl chloride (MBSC) is a specialized electrophilic reagent widely utilized in medicinal chemistry for the synthesis of sulfonamide-based matrix metalloproteinase (MMP) inhibitors and other biphenyl-derived pharmacophores. While structurally robust due to the biphenyl core, the sulfonyl chloride moiety introduces significant hydrolytic instability. This guide details the mechanistic underpinnings of this instability and provides a validated framework for storage, handling, and quality control to ensure reagent integrity in drug development workflows.

Part 1: Chemical Profile & Reactivity Mechanisms

The Hydrolytic Instability Mechanism

The primary stability threat to MBSC is atmospheric moisture. The sulfonyl chloride group (

Upon exposure to moisture, MBSC undergoes hydrolysis to form 4'-methoxybiphenyl-4-sulfonic acid and hydrogen chloride (HCl) . The generated HCl is particularly detrimental; in a closed storage vessel, it creates an acidic microenvironment that can corrode septa, degrade packaging, and accelerate surface decomposition of the solid reagent.

Mechanism of Action: The hydrolysis proceeds via an associative nucleophilic substitution at the sulfur atom. Water acts as the nucleophile, attacking the sulfur center to form a pentacoordinate transition state, followed by the expulsion of the chloride ion.

Figure 1: Associative hydrolysis mechanism of MBSC. The formation of HCl gas creates a corrosive cycle within sealed containers.

Thermal and Photostability

-

Thermal: MBSC has a melting point of approximately 103–108°C [1]. While thermally stable as a solid at room temperature under inert conditions, elevated temperatures accelerate the hydrolysis rate if any trace moisture is present.

-

Light: The biphenyl core is a chromophore. While not acutely photosensitive like silver salts, prolonged exposure to UV light can induce radical degradation or yellowing. Storage in amber vials is a requisite precaution.

Part 2: Optimal Storage Protocols

To maintain purity >98% over extended periods (6+ months), researchers must adopt a "Cold-Chain Inert" protocol. The standard "cool, dry place" advice is insufficient for high-precision SAR (Structure-Activity Relationship) studies.

The "Double-Barrier" Storage System

The most effective storage method involves a primary containment vessel inside a secondary desiccation environment.

Table 1: Stability Matrix & Storage Recommendations

| Parameter | Critical Limit | Recommended Condition | Rationale |

| Temperature | > 25°C | 2°C to 8°C | Slows kinetic rate of hydrolysis. |

| Atmosphere | Ambient Air | Argon or Nitrogen | Displaces moisture-laden air. Argon is preferred (heavier than air). |

| Humidity | > 10% RH | < 10% RH (Desiccator) | Prevents surface caking and acid formation. |

| Container | Polyethylene | Glass (Amber) | Prevents gas permeability; blocks UV light. |

Validated Storage Workflow

The following workflow ensures that the reagent remains anhydrous from receipt to long-term banking.

Figure 2: Lifecycle management of MBSC to prevent condensation-induced hydrolysis.

Critical Step: Warming to Room Temperature Never open a cold bottle of MBSC immediately upon removal from the refrigerator. The temperature differential will cause atmospheric moisture to condense instantly onto the cold solid, initiating rapid hydrolysis.

-

Protocol: Remove vial from fridge

Place in desiccator

Part 3: Quality Control & Purity Assessment

Before committing valuable advanced intermediates to a reaction with MBSC, verify its quality. Hydrolyzed reagent (sulfonic acid) acts as a protic acid quencher, potentially ruining sensitive nucleophiles.

Visual Inspection

-

Pass: White to off-white crystalline solid.

-

Fail: Yellow/orange discoloration or "clumping" (indicates moisture absorption and partial hydrolysis).

Analytical Verification

Method A: Melting Point (Rapid Check)

-

Standard: 103–108°C [1].

-

Deviation: A depressed or broad melting range (e.g., 95–100°C) indicates significant hydrolysis (the sulfonic acid impurity typically alters the lattice energy).

Method B: 1H-NMR (Definitive)

Dissolve ~10 mg in

-

MBSC Signals: Look for the characteristic biphenyl aromatic protons and the methoxy singlet (~3.8 ppm).

-

Impurity Markers:

-

Shift: The protons ortho to the sulfonyl group will shift upfield if hydrolyzed to the acid.

-

Broad Singlet: Appearance of a broad singlet >10 ppm indicates the sulfonic acid proton (

).

-

Part 4: Handling & Safety

Reaction Setup

When using MBSC in synthesis (e.g., sulfonamide formation):

-

Solvent Choice: Use strictly anhydrous solvents (DCM, THF, or DMF). MBSC reacts violently with water.

-

Base Scavenger: Always employ a non-nucleophilic base (e.g., Triethylamine, DIPEA, or Pyridine) to neutralize the HCl byproduct.

-

Addition: Add MBSC as a solution in the reaction solvent rather than as a solid, to ensure controlled stoichiometry.

Safety Profile

-

Hazards: Causes severe skin burns and eye damage (Skin Corr. 1B) [2].

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Spill Cleanup: Do not use water. Neutralize with weak base (sodium bicarbonate) and absorb with inert material.

References

-

PubChem. (n.d.). Compound Summary: 4'-Methoxybiphenyl-4-sulfonyl chloride (CAS 202752-04-3). National Library of Medicine. Retrieved January 30, 2026, from [Link]

What is 4'-Methoxybiphenyl-4-sulfonyl chloride used for in research?

Topic: Strategic Utilization of 4'-Methoxybiphenyl-4-sulfonyl Chloride in Protease Inhibitor Design Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

4'-Methoxybiphenyl-4-sulfonyl chloride (CAS: 202752-04-3) is a specialized electrophilic building block primarily employed in the synthesis of Matrix Metalloproteinase (MMP) and ADAMTS inhibitors. Unlike generic sulfonyl chlorides, this reagent introduces a "privileged structure"—the 4'-methoxybiphenyl moiety—which is critical for occupying the deep, hydrophobic S1' specificity pocket of zinc-dependent metalloproteases.

This guide details the structural rationale, synthetic utility, and experimental protocols for deploying this reagent in the development of peptidomimetic therapeutics for oncology (metastasis suppression) and inflammatory diseases (osteoarthritis).

Chemical Profile & Reactivity

| Property | Specification |

| IUPAC Name | 4-(4-Methoxyphenyl)benzenesulfonyl chloride |

| CAS Number | 202752-04-3 |

| Molecular Formula | C₁₃H₁₁ClO₃S |

| Molecular Weight | 282.74 g/mol |

| Physical State | Off-white to pale yellow solid |

| Melting Point | 103–108 °C |

| Reactivity Class | Electrophile (Sulfonylating agent) |

| Storage | Moisture sensitive; Store under inert gas (Argon/Nitrogen) at 2–8°C |

Mechanism of Reactivity:

The sulfonyl chloride group functions as a hard electrophile, reacting rapidly with nucleophiles (primary/secondary amines, alcohols) to form stable sulfonamides or sulfonate esters. The biphenyl core provides a rigid, lipophilic scaffold that facilitates

Structural Rationale: The S1' Pocket Strategy

In medicinal chemistry, the efficacy of this reagent stems from its ability to target the S1' pocket of metalloproteases.

-

The Problem: Many MMPs (e.g., MMP-1, MMP-2, MMP-9) share highly conserved catalytic domains, making selectivity difficult.

-

The Solution: The S1' pocket varies significantly in depth and hydrophobicity across the MMP family.

-

MMP-1 (Collagenase-1): Has a short, shallow S1' pocket.

-

MMP-2/MMP-9 (Gelatinases): Possess deep, channel-like S1' pockets.

-

-

The Role of 4'-Methoxybiphenyl: The biphenyl group is long and rigid, allowing it to penetrate deep into the S1' channel of MMP-2/9. The distal 4'-methoxy group acts as a hydrogen bond acceptor or simply extends the hydrophobic reach, often clashing with the shallow floor of MMP-1, thereby enhancing selectivity for Gelatinases over Collagenases.

Visualizing the Inhibition Mechanism

Caption: The 4'-methoxybiphenyl moiety serves as a "deep pocket" anchor, providing the steric bulk required to differentiate between MMP subtypes.

Primary Research Applications

A. MMP-2 and MMP-9 Inhibitors (Oncology)

Researchers use this reagent to synthesize Biphenylsulfonamides that act as anti-metastatic agents.

-

Workflow: The sulfonyl chloride is coupled with an amino acid hydroxamate (e.g., D-Valine hydroxamate).

-

Mechanism: The hydroxamate chelates the catalytic Zinc ion (

), while the methoxybiphenyl group locks the molecule into the enzyme surface. -

Key Reference: Biphenylsulfonamides have shown

values in the low nanomolar range for MMP-2 inhibition [1].[1]

B. Aggrecanase (ADAMTS-4/5) Inhibitors (Osteoarthritis)

In osteoarthritis research, preventing cartilage degradation is paramount.

-

Application: Libraries of sulfonamides are generated using this reagent to screen for ADAMTS-4 inhibition.

-

Advantage: The methoxy group improves metabolic stability compared to unsubstituted biphenyls, reducing oxidative clearance by cytochrome P450 enzymes.

C. Proteomics & Activity-Based Probes

The reagent is used to synthesize Activity-Based Probes (ABPs) . By attaching a photo-crosslinker or a fluorophore to the sulfonamide scaffold, researchers can label and visualize active MMPs in live cell cultures to study tumor invasiveness.

Experimental Protocol: Sulfonamide Synthesis

Objective: Synthesis of N-(4-methoxybiphenyl-4-sulfonyl)-D-amino acid derivative.

Materials

-

4'-Methoxybiphenyl-4-sulfonyl chloride (1.1 equiv)

-

Amino acid ester hydrochloride (1.0 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

4-Dimethylaminopyridine (DMAP) (0.1 equiv, catalytic)

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solubilization: Dissolve the Amino acid ester hydrochloride in anhydrous DCM (0.1 M concentration).

-

Base Addition: Cool the solution to

in an ice bath. Add TEA dropwise via syringe. Stir for 10 minutes. -

Reaction: Add 4'-Methoxybiphenyl-4-sulfonyl chloride portion-wise (solid addition) or as a solution in minimal DCM.

-

Note: If the reaction is sluggish, add catalytic DMAP.

-

-

Monitoring: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 1:1). The sulfonyl chloride spot (

) should disappear. -

Workup:

-

Dilute with DCM.

-

Wash with 1N HCl (to remove unreacted amine/pyridine).

-

Wash with Saturated

(to remove sulfonyl byproducts). -

Wash with Brine.

-

-

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (Silica gel).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous; keep reagent stored in desiccator. |

| Double Sulfonylation | Excess Reagent / High Temp | Maintain |

| Starting Material Remains | Low Nucleophilicity of Amine | Add catalytic DMAP (10 mol%) or switch solvent to Pyridine. |

Synthesis Workflow Diagram

Caption: Standard operating procedure for coupling 4'-Methoxybiphenyl-4-sulfonyl chloride with amine nucleophiles.

References

-

Biphenylsulfonamides as effective MMP-2 inhibitors. Source: National Institutes of Health (PubMed) / Wiley Context: Describes the synthesis and IC50 evaluation of biphenylsulfonamide derivatives.

-

Sulfonyl Chlorides and Sulfonamides in Medicinal Chemistry. Source: Sigma-Aldrich (Merck) Context: General review of sulfonyl chloride reactivity and applications in TACE and MMP inhibitor synthesis.

-

MMP Inhibitor Design Strategy (S1' Pocket Selectivity). Source: Journal of Medicinal Chemistry (via NIH) Context: Discusses the structural biology of MMPs and the requirement for deep-pocket binding groups like biphenyls.

-

4'-Methoxybiphenyl-4-sulfonyl chloride Product Specifications. Source: Thermo Scientific Chemicals Context: Physical properties and purity specifications for the commercial reagent.

Sources

Discovery and History of Biphenyl Sulfonyl Chlorides: A Technical Guide

Executive Summary & Structural Significance

Biphenyl sulfonyl chlorides (

This moiety acts as a "privileged structure" in drug discovery.[1] The biphenyl group provides a rigid, hydrophobic scaffold capable of penetrating deep protein pockets (e.g., the S1' pocket of Matrix Metalloproteinases), while the sulfonyl chloride serves as a highly reactive electrophile for generating sulfonamides, sulfonates, and sulfones.[1]

This guide explores the historical genesis, synthetic evolution, and critical medicinal applications of this chemical class, moving from early dye chemistry to modern targeted therapeutics.[1]

Historical Genesis: From Dyes to Drugs

The history of biphenyl sulfonyl chlorides is inextricably linked to the broader evolution of sulfonation chemistry in the late 19th century.[1]

-

1855-1860s: The synthesis of the biphenyl core itself (Wurtz-Fittig reaction) established the scaffold.[1]

-

1908 (The Sulfonamide Breakthrough): Paul Gelmo’s synthesis of para-aminobenzenesulfonamide laid the groundwork for sulfa drugs.[1] While Gelmo focused on aniline derivatives, the methodology—chlorosulfonation of aromatic rings—became the template for biphenyl functionalization.[1]

-

Mid-20th Century: The industrial demand for polysulfones (high-performance thermoplastics) and anionic surfactants drove the optimization of biphenyl sulfonation.[1] The transition from simple benzene derivatives to biphenyls was driven by the need for higher thermal stability and lipophilicity.[1]

Synthetic Evolution: Methodologies & Protocols

The synthesis of biphenyl sulfonyl chlorides has evolved from "brute force" acid-mediated reactions to precision metal-catalyzed couplings.[1]

Route A: Direct Chlorosulfonation (The Classical Approach)

This is the dominant industrial route due to atom economy and low cost.[1] It relies on Electrophilic Aromatic Substitution (

Mechanism:

-

Sulfonation: Biphenyl reacts with chlorosulfonic acid (

) to form biphenyl-4-sulfonic acid.[1] -

Conversion: A second equivalent of

(or added thionyl chloride) converts the acid to the sulfonyl chloride.[1]

Regioselectivity: The phenyl ring is an ortho/para director.[1] However, due to the steric bulk of the second phenyl ring, substitution occurs almost exclusively at the para (4-) position.[1]

Route B: Palladium-Catalyzed Cross-Coupling (The Modern Approach)

For complex drug scaffolds where harsh acidic conditions are untolerated, the biphenyl core is assembled after the sulfonyl group is in place, or via "masked" equivalents.[1]

Workflow:

-

Suzuki-Miyaura: Coupling a 4-chlorosulfonylphenylboronic acid (protected) with an aryl halide.[1]

-

DABSO Chemistry: Using DABCO-bis(sulfur dioxide) as a solid

source to convert aryl halides directly to sulfonyl chlorides in one pot.[1]

Visualization of Synthetic Pathways[1]

Figure 1: Comparison of the classical electrophilic substitution route versus modern organometallic approaches for synthesizing biphenyl sulfonyl chlorides.

Technical Protocol: Synthesis of 4-Biphenylsulfonyl Chloride

Note: This protocol is adapted for a standard research laboratory setting. Strict safety adherence regarding corrosive reagents is mandatory.

Reagents & Equipment

-

Substrate: Biphenyl (99% purity)

-

Reagent: Chlorosulfonic acid (

) - Freshly distilled recommended[1] -

Solvent: Chloroform (

) or Dichloromethane (DCM) -

Apparatus: 3-neck round bottom flask, addition funnel, reflux condenser,

drying tube, gas trap (for HCl evolution).[1]

Step-by-Step Methodology

| Step | Action | Critical Causality (Why?) |

| 1 | Dissolve biphenyl (1.0 eq) in dry | Low temperature controls the exotherm and minimizes formation of the disulfonyl byproduct. |

| 2 | Add | Excess acid acts as both reagent and solvent for the intermediate sulfonic acid, driving equilibrium to the chloride.[1] |

| 3 | Allow to warm to Room Temp (RT), then reflux for 2 hrs. | Heat is required to overcome the activation energy for the conversion of |

| 4 | Quench: Pour reaction mixture onto crushed ice slowly.[1] | Hydrolysis of excess |

| 5 | Extract with | Removes sulfuric acid byproducts. |

| 6 | Purification: Recrystallize from hexane/toluene.[1] | Biphenyl sulfonyl chloride is a solid; recrystallization removes unreacted biphenyl and sulfone byproducts. |

Self-Validating Checkpoint:

-

TLC Monitoring: The sulfonyl chloride is significantly more polar than biphenyl but less polar than the sulfonic acid.[1]

-

NMR Signature: Look for the characteristic AA'BB' / multiplet splitting of the biphenyl system.[1] The protons ortho to the

group will shift downfield (~8.0-8.1 ppm).[1]

Medicinal Chemistry Applications: The MMP Inhibitor Era[1]

The most significant application of biphenyl sulfonyl chlorides arose in the 1990s with the development of Matrix Metalloproteinase (MMP) Inhibitors .[1]

Mechanism of Action

MMPs are zinc-dependent endopeptidases involved in tissue remodeling and metastasis.[1] Drug designers utilized the biphenyl sulfonyl moiety to target the S1' specificity pocket of the enzyme.[1]

-

Zinc Binding Group (ZBG): Usually a hydroxamate or carboxylate (derived from reacting the sulfonyl chloride with an amino acid).

-

The "Anchor": The sulfonamide nitrogen forms a hydrogen bond with the enzyme backbone (Leu-181 in MMP-2/9).[1]

-

The "Deep Pocket" Fitter: The biphenyl group is rigid and lipophilic.[1] It extends into the S1' hydrophobic channel, providing potency and selectivity over other metalloproteases.[1]

Key Compound: BiPS

BiPS [(2R)-[(4-biphenylylsulfonyl)amino]-N-hydroxy-3-phenylpropionamide] is a canonical example synthesized from 4-biphenylsulfonyl chloride.[1] It shows high selectivity for MMP-2 and MMP-9.[1]

Pathway Visualization: MMP Inhibition

Figure 2: Pharmacophore model showing how the biphenyl sulfonyl moiety anchors the drug within the MMP active site.[1]

References

- Gelmo, P. (1908). "Über Sulfamide der p-Amidobenzolsulfonsäure." Journal für Praktische Chemie.

-

Tamura, Y. et al. (1998).[4] "Highly Selective and Orally Active Inhibitors of Type IV Collagenase (MMP-9)." Journal of Medicinal Chemistry.

-

Ali, H. A. et al. (2023).[5][6] "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects."[1][6] RSC Advances.

-

Santa Cruz Biotechnology. "Biphenyl-4-sulfonyl chloride Product Data."

-

Organic Syntheses. "Benzenesulfonyl chloride (General Procedure)." Org.[1][7][8][9] Synth. Coll. Vol. 1.

-

Vertex AI Search. "Biphenylsulfonamides as effective MMP-2 inhibitors."[1] Chemical Biology & Drug Design. (Contextual grounding for antileukemic applications).

Sources

- 1. US3639469A - Process for the production of 4 4'-biphenyl disulfonyl chloride - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A type IV collagenase inhibitor, N-hydroxy-3-phenyl-2-(4-phenylbenzenesulfonamido) propanamide (BiPS), suppresses skin injury induced by sulfur mustard - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group

Abstract

The sulfonyl chloride functional group (R-SO₂Cl) is a cornerstone of modern organic synthesis, prized for its versatile reactivity and critical role in the construction of sulfonamides, a privileged scaffold in medicinal chemistry.[1] This guide provides an in-depth exploration of the fundamental principles governing the reactivity of sulfonyl chlorides. We will dissect the mechanistic nuances of their reactions, provide field-proven experimental protocols, and offer insights into practical applications and troubleshooting, tailored for researchers, scientists, and professionals in drug development.

Core Principles of Reactivity

The chemical behavior of a sulfonyl chloride is dictated by the unique electronic environment of the sulfonyl group. The sulfur atom is in a high oxidation state (+6) and is double-bonded to two strongly electron-withdrawing oxygen atoms, with an additional single bond to an electronegative chlorine atom.[2] This arrangement renders the sulfur atom highly electrophilic, making it a prime target for nucleophilic attack.[3][4]

Several key factors contribute to the high reactivity of sulfonyl chlorides:

-

High Electrophilicity of Sulfur: The cumulative inductive effect of the two oxygen atoms and the chlorine atom creates a significant partial positive charge on the sulfur atom.

-

Excellent Leaving Group: The chloride ion (Cl⁻) is a stable anion and, therefore, an excellent leaving group, which facilitates nucleophilic substitution reactions.[2][3]

-

Tetrahedral Geometry: The sulfur atom possesses a tetrahedral geometry, which allows for accessible angles of attack by incoming nucleophiles.

Mechanistic Considerations: Sₙ2-like vs. Addition-Elimination

The precise mechanism of nucleophilic substitution at the sulfonyl sulfur center is a topic of ongoing discussion, with evidence supporting both a concerted, Sₙ2-like pathway and a stepwise addition-elimination pathway.[2]

-

Concerted Sₙ2-like Mechanism: In this pathway, the nucleophile attacks the sulfur atom at the same time as the chloride leaving group departs. This process proceeds through a single, trigonal bipyramidal transition state.[2][5] Kinetic studies on the hydrolysis of benzenesulfonyl chlorides support this type of mechanism.[5]

-

Stepwise Addition-Elimination Mechanism: This pathway involves the initial formation of a pentacoordinate, trigonal bipyramidal intermediate.[6] This intermediate then collapses by expelling the chloride ion to form the final product.

The prevailing mechanism often depends on the nature of the nucleophile, the structure of the sulfonyl chloride, and the reaction conditions. For instance, DFT calculations for the chloride exchange reaction in arenesulfonyl chlorides suggest a synchronous Sₙ2 mechanism.[6]

Caption: Competing mechanisms for nucleophilic substitution at sulfonyl chlorides.

Key Synthetic Transformations

The electrophilic nature of sulfonyl chlorides allows them to react with a wide range of nucleophiles, leading to the formation of crucial functional groups in organic synthesis.

Synthesis of Sulfonamides

The reaction between a sulfonyl chloride and a primary or secondary amine is the most common method for synthesizing sulfonamides (R-SO₂NR'₂).[7][8][9] This reaction is of immense importance in medicinal chemistry, as the sulfonamide functional group is present in a vast number of drugs, including antibacterial agents ("sulfa drugs"), diuretics, and anticonvulsants.[1][4][7]

Mechanism: The reaction typically proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the departure of the chloride ion.[10] A base, such as pyridine or triethylamine, is usually added to neutralize the HCl byproduct.[9][11]

Caption: General mechanism for sulfonamide formation.

Field-Proven Protocol: General Synthesis of an Aryl Sulfonamide

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary or secondary amine (1.0 eq) and an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile. Cool the mixture to 0 °C in an ice bath.

-

Addition of Base: Add a suitable base, such as triethylamine (1.2 eq) or pyridine (used as solvent), to the stirred solution.

-

Addition of Sulfonyl Chloride: Dissolve the aryl sulfonyl chloride (1.1 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.

Troubleshooting Common Issues in Sulfonamide Synthesis [12]

| Issue | Common Causes | Potential Solutions |

| Low Yield | Poor Amine Nucleophilicity: Electron-deficient or sterically hindered amines react slowly. | Increase reaction temperature, use a more forcing solvent, or add a catalyst like 4-dimethylaminopyridine (DMAP).[12] |

| Hydrolysis of Sulfonyl Chloride: Moisture in the reaction leads to the formation of the corresponding sulfonic acid.[12] | Use anhydrous solvents and thoroughly dried glassware. Perform aqueous work-up quickly at low temperatures.[12] | |

| Degradation of Sulfonylating Agent: Some sulfonyl chlorides are unstable. | Consider using more stable sulfonyl fluorides.[12] | |

| Side Reactions | Polymerization (with unprotected polyamines): If the starting amine has multiple nucleophilic sites. | Use appropriate protecting group strategies for other amine functionalities. |

| Elimination Reactions: If the amine or sulfonyl chloride has susceptible protons and the base is too strong. | Use a non-nucleophilic, sterically hindered base. |

Synthesis of Sulfonate Esters

Sulfonyl chlorides react readily with alcohols in the presence of a base to form sulfonate esters (R-SO₃R').[3][9][13] This reaction is fundamental for converting a poor leaving group (the hydroxyl group of an alcohol) into an excellent leaving group (a sulfonate, such as tosylate, mesylate, or triflate).[14][15] This "activation" of the alcohol allows it to subsequently participate in nucleophilic substitution and elimination reactions.[14][15]

Mechanism: The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride.[14] Pyridine is a commonly used base as it also acts as a nucleophilic catalyst.[16] The reaction proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond is not broken during the sulfonylation step.[17]

Protocol: Tosylation of a Primary Alcohol

-

Setup: Dissolve the primary alcohol (1.0 eq) in anhydrous pyridine or DCM at 0 °C under an inert atmosphere.

-

Addition of Sulfonyl Chloride: Add p-toluenesulfonyl chloride (TsCl, 1.1 - 1.5 eq) portion-wise to the solution, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the mixture at 0 °C for 4-6 hours or until TLC analysis indicates the consumption of the starting alcohol.

-

Work-up: Quench the reaction by the slow addition of cold water. Extract the product with diethyl ether or ethyl acetate.

-